(S)-1-Allyloxymethyl-2-methylpropylamine
Description
(S)-1-Allyloxymethyl-2-methylpropylamine is a chiral amine characterized by a 2-methylpropylamine backbone substituted with an allyloxymethyl group (-O-CH2-CH=CH2) at the first carbon. Its molecular formula is inferred to be C8H15NO (molecular weight ≈ 141.21 g/mol), derived from structural analogs . The compound’s (S)-configuration imparts stereochemical specificity, which is critical for interactions in asymmetric synthesis or biological systems.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(2S)-3-methyl-1-prop-2-enoxybutan-2-amine |
InChI |
InChI=1S/C8H17NO/c1-4-5-10-6-8(9)7(2)3/h4,7-8H,1,5-6,9H2,2-3H3/t8-/m1/s1 |
InChI Key |
OCPXVDYUUXFZPT-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)[C@@H](COCC=C)N |
Canonical SMILES |
CC(C)C(COCC=C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (S)-1-Allyloxymethyl-2-methylpropylamine with compounds sharing functional, stereochemical, or backbone similarities. Key differences in substituents, molecular weight, and reactivity are highlighted.
Structural and Functional Comparison
Stereochemical Considerations
The (S)-configuration in the target compound contrasts with the (R)-enantiomer in , which may exhibit divergent binding affinities in chiral environments (e.g., enzyme active sites). Such stereospecificity is critical in pharmacology, where enantiomers often display varying efficacy or toxicity .
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